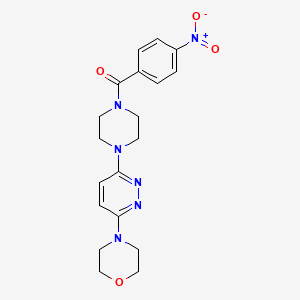

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound has been involved in synthetic pathways aiming to explore heterocyclic chemistries and their applications. For instance, it's related to the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, demonstrating its utility in creating diverse heterocyclic structures for potential biological activities (R. Zaki, A. El-Dean, S. M. Radwan, 2014). Similarly, structural exploration and Hirshfeld surface analysis of related compounds have provided insight into their antiproliferative activities and solid-state intermolecular interactions, highlighting the significance of structural characterization in understanding biological efficacy (S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, S. Naveen, 2018).

Antimicrobial and Antifungal Applications

Research has been directed towards evaluating the antimicrobial and antifungal potentials of compounds with morpholino and piperazino moieties. For example, a study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including morpholine or piperazine components, indicated good to moderate activities against various microorganisms, suggesting the potential of such compounds in antimicrobial therapy (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007). This is further supported by studies on pyridazinone derivatives as novel glucan synthase inhibitors, indicating their potential in treating fungal infections (Gang Zhou, P. Ting, R. Aslanian, Jianhua Cao, David W. Kim, R. Kuang, Joe F. Lee, J. Schwerdt, Heping Wu, R. J. Herr, Andrew J. Zych, Jinhai Yang, Sang Q. Lam, Samuel B. Wainhaus, T. Black, P. McNicholas, Yiming Xu, S. Walker, 2011).

Bioactive Heterocycle Development

The development of novel bioactive heterocycles featuring morpholino and piperazino units is a notable application area. One study detailed the synthesis, structural exploration, and Hirshfeld surface analysis of a morpholino methanone compound, evaluated for antiproliferative activity. This work underscores the importance of heterocyclic compounds in drug discovery and development, particularly in exploring new therapeutic agents (S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, S. Naveen, 2018).

Inhibitors for Enzyme Targeting

Compounds structurally related to (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone have been investigated as enzyme inhibitors. Morpholylureas, for instance, represent a new class of inhibitors for the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3), an enzyme of interest in developing drugs for leukemia and hormone-related cancers. These studies suggest the therapeutic potential of such compounds in targeting specific enzymes for cancer treatment (J. Flanagan, G. Atwell, D. Heinrich, D. G. Brooke, Shevan Silva, L. Rigoreau, E. Trivier, A. Turnbull, T. Raynham, S. Jamieson, W. Denny, 2014).

Eigenschaften

IUPAC Name |

[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4/c26-19(15-1-3-16(4-2-15)25(27)28)24-9-7-22(8-10-24)17-5-6-18(21-20-17)23-11-13-29-14-12-23/h1-6H,7-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGJRXWIYCQIMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2647056.png)

![2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2647060.png)

![N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B2647061.png)

![6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2647064.png)

![(E)-N-[cyano(oxolan-3-yl)methyl]-3-(2-methoxyphenyl)but-2-enamide](/img/structure/B2647066.png)

![4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2647067.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2647069.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2647073.png)